molecular formula C4H2N2O4S B1592639 5-Nitroisothiazole-3-carboxylic acid CAS No. 36778-15-1

5-Nitroisothiazole-3-carboxylic acid

Cat. No. B1592639
CAS RN: 36778-15-1
M. Wt: 174.14 g/mol
InChI Key: VYNSNKZEWKFVJN-UHFFFAOYSA-N
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Description

5-Nitroisothiazole-3-carboxylic acid is a chemical compound with the CAS Number: 36778-15-1 . It has a molecular weight of 174.14 and its IUPAC name is 5-nitro-3-isothiazolecarboxylic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Nitroisothiazole-3-carboxylic acid is 1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Nitroisothiazole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 174.14 .

Scientific Research Applications

Synthesis and Spectroscopic Research

5-Nitroisothiazole-3-carboxylic acid and its derivatives have been a subject of interest in synthetic chemistry. Research shows advancements in alternative ways of synthesizing valuable compounds like 5-amino-3-methylisothiazole and 3-methyl-4-nitroisothiazole. This includes the production of side-products like 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole during synthesis. These compounds have been extensively studied for their spectral and electronic properties, providing insights into their vibrational assignments and potential energy distributions (PED) (Regiec & Wojciechowski, 2019).

Applications in Dye and Pigment Synthesis

Compounds derived from 5-Nitroisothiazole-3-carboxylic acid have been utilized in dye and pigment synthesis. The azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines produce N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles and isomeric triazenes. These compounds exhibit unique stability and reactivity, making them suitable for use in dye production (Pr̆ikryl et al., 2007).

Use in Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Nitroisothiazole-3-carboxylic acid have been investigated for their potential medicinal applications. For instance, synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles, which are related to 5-Nitroisothiazole-3-carboxylic acid, have been explored for their applications in medicinal chemistry. These studies focus on synthesizing novel compounds and analyzing their potential therapeutic effects (Ghattas et al., 2001).

Safety And Hazards

The safety information for 5-Nitroisothiazole-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-nitro-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNSNKZEWKFVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621586
Record name 5-Nitro-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisothiazole-3-carboxylic acid

CAS RN

36778-15-1
Record name 5-Nitro-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJA Walsh, KRH Wooldridge - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… of 5-nitroisothiazole-3-carboxylic acid ( 14.4 g) in thionyl chloride (144 ml) was refluxed for 3 h, during which time the solid dissolved. The solution was distilled to give a pale yellow …
Number of citations: 14 pubs.rsc.org
JPN Papillon, K Nakajima, CD Adair… - Journal of medicinal …, 2018 - ACS Publications
… After 2 min of vigorous stirring, the mixture was filtered and then rinsed with a 5:1 heptane/ether mixture (minimal amount) to provide 5-nitroisothiazole-3-carboxylic acid, 35, as a beige …
Number of citations: 117 pubs.acs.org

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